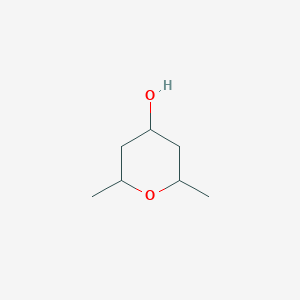

2,6-Dimethyloxan-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-3-7(8)4-6(2)9-5/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFMWPOZZNNSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569735 | |

| Record name | 2,6-Dimethyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33747-09-0, 41866-70-0 | |

| Record name | 2,6-Dimethyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyloxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethyloxan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dimethyloxan-4-ol, a substituted tetrahydropyran derivative of interest in medicinal chemistry and organic synthesis. The document details a robust two-step synthetic pathway commencing with the synthesis of the precursor 2,6-dimethyl-4H-pyran-4-one, followed by its stereoselective reduction to the target alcohol. Emphasis is placed on the practical execution of these transformations, including detailed experimental protocols. Furthermore, this guide outlines a multi-technique approach for the thorough characterization of this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The stereochemical intricacies of the molecule are also discussed, with a focus on distinguishing between the cis and trans diastereomers.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring system is a privileged scaffold in a vast array of natural products and pharmaceutically active compounds. Its prevalence stems from its conformational stability and its ability to engage in hydrogen bonding and other non-covalent interactions, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Substituted THP derivatives, such as this compound, serve as valuable chiral building blocks in the synthesis of complex molecular architectures. The stereochemistry at the 2, 4, and 6 positions of the oxane ring is of paramount importance, as different diastereomers can exhibit markedly different biological activities. This guide focuses on providing the essential technical details for the synthesis and definitive characterization of this compound, enabling its effective utilization in research and drug development endeavors.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence involving the initial preparation of the corresponding ketone, 2,6-dimethyloxan-4-one, followed by its reduction. This strategy allows for the potential for stereocontrol in the second step, enabling access to different diastereomers of the final alcohol.

Step 1: Synthesis of 2,6-Dimethyl-4H-pyran-4-one

The precursor, 2,6-dimethyl-4H-pyran-4-one, is a crucial intermediate. A common and effective method for its synthesis involves the cyclization of dehydroacetic acid.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4H-pyran-4-one

-

Materials: Dehydroacetic acid, concentrated sulfuric acid, water, ice, sodium bicarbonate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to an equal volume of water.

-

To this cooled acidic solution, add dehydroacetic acid.

-

Heat the mixture to reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The crude 2,6-dimethyl-4H-pyran-4-one will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Causality of Experimental Choices: The strong acidic conditions and elevated temperature facilitate the hydrolysis and decarboxylation of dehydroacetic acid, followed by an intramolecular condensation to form the pyranone ring. Neutralization is essential to precipitate the product, which is more soluble in its protonated form.

Diagram of the Synthetic Pathway for 2,6-Dimethyl-4H-pyran-4-one

Caption: Synthesis of 2,6-dimethyl-4H-pyran-4-one from dehydroacetic acid.

Step 2: Stereoselective Reduction to this compound

The reduction of the carbonyl group in 2,6-dimethyloxan-4-one yields the target alcohol. The choice of reducing agent is critical as it influences the stereochemical outcome, leading to either the cis or trans diastereomer as the major product.

-

For the synthesis of cis-2,6-dimethyloxan-4-ol (Axial Attack): Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which corresponds to the cis isomer.

-

For the synthesis of trans-2,6-dimethyloxan-4-ol (Equatorial Attack): Less sterically hindered reducing agents, like sodium borohydride (NaBH₄), tend to attack from the less hindered equatorial face, resulting in the axial alcohol, the trans isomer.

Experimental Protocol: Stereoselective Reduction of 2,6-Dimethyloxan-4-one

-

Materials: 2,6-Dimethyloxan-4-one, reducing agent (e.g., NaBH₄ or L-Selectride®), appropriate solvent (e.g., methanol for NaBH₄, tetrahydrofuran for L-Selectride®), water, diethyl ether, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.

-

Procedure (General):

-

Dissolve 2,6-dimethyloxan-4-one in the appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the recommended temperature (e.g., 0 °C for NaBH₄, -78 °C for L-Selectride®).

-

Slowly add the reducing agent to the stirred solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the careful addition of water or saturated aqueous ammonium chloride.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers.[1][2]

-

Causality of Experimental Choices: The low temperatures are employed to enhance the selectivity of the reduction. The choice of quenching agent neutralizes any remaining reducing agent and facilitates workup. Column chromatography is a standard and effective technique for separating diastereomers based on their differing polarities.[1][2]

Diagram of the Stereoselective Reduction

Caption: Stereoselective reduction of 2,6-dimethyloxan-4-one to its cis and trans isomers.

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound and for distinguishing between its diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbons in the tetrahydropyran ring are highly sensitive to their spatial arrangement.

Expected ¹H NMR Spectral Features:

-

Methyl Protons (C2-CH₃ and C6-CH₃): Doublets in the range of δ 1.1-1.3 ppm.

-

Ring Protons (H2, H3, H4, H5, H6): A complex series of multiplets in the upfield region (δ 1.4-4.0 ppm). The coupling constants between these protons, particularly the vicinal coupling constants (³J), are diagnostic for determining the relative stereochemistry. For the cis isomer (equatorial methyl groups), larger diaxial coupling constants are expected for certain ring protons compared to the trans isomer.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

-

Methyl Carbons (C2-CH₃ and C6-CH₃): Signals in the aliphatic region (δ 20-25 ppm).

-

Ring Carbons (C2, C3, C4, C5, C6): Signals in the range of δ 30-80 ppm. The chemical shifts of these carbons, particularly C4, will differ between the cis and trans isomers due to the different steric environments of the hydroxyl group.

Table 1: Predicted NMR Data for this compound Isomers

| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| cis | H4 (axial) expected to be at a different chemical shift and show different coupling constants compared to the trans isomer. | C4 expected to be at a different chemical shift compared to the trans isomer. |

| trans | H4 (equatorial) expected to be at a different chemical shift and show different coupling constants compared to the cis isomer. | C4 expected to be at a different chemical shift compared to the cis isomer. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common technique for this analysis.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₇H₁₄O₂) is expected, though it may be of low intensity.

-

Loss of Water (M⁺ - H₂O): A common fragmentation pathway for alcohols, resulting in a peak at M-18.

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a characteristic fragmentation for ethers. This would lead to the loss of a methyl group (M-15) or an ethyl group from the ring opening.

-

Ring Cleavage: Various ring cleavage pathways can lead to a series of fragment ions.

Diagram of a General GC-MS Workflow

Caption: General workflow for Gas Chromatography-Mass Spectrometry analysis.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Attenuated Total Reflectance (ATR) is a convenient sampling technique for this purpose.[5][6]

Expected IR Absorption Bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Sharp absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹, corresponding to the C-O stretching vibration of the secondary alcohol and the ether linkage within the tetrahydropyran ring.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 (broad, strong) |

| Alkane | C-H Stretch | 2850-3000 (sharp, medium-strong) |

| Alcohol/Ether | C-O Stretch | 1050-1150 (strong) |

Conclusion

This technical guide has outlined a reliable and well-documented approach to the synthesis and characterization of this compound. The two-step synthesis, involving the preparation of the pyranone precursor followed by stereoselective reduction, provides a versatile route to access both cis and trans diastereomers. The detailed characterization protocol, employing a combination of NMR, MS, and IR spectroscopy, ensures the unambiguous identification and structural elucidation of the target molecule. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the effective use of this compound as a key building block in their research endeavors.

References

- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.msu.edu [chemistry.msu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ATR-FTIR - Department of Chemistry | Paderborn University [chemie.uni-paderborn.de]

- 6. mt.com [mt.com]

A Technical Guide to the Physicochemical Properties of 2,6-Dimethyloxan-4-ol

Abstract

2,6-Dimethyloxan-4-ol, a substituted tetrahydropyran, represents a core structural motif in various fields of chemical research, including synthetic chemistry and drug discovery. The orientation of its substituents gives rise to multiple stereoisomers, each with potentially distinct physicochemical and biological properties. This technical guide provides a comprehensive analysis of the key physicochemical characteristics of this compound, with a particular focus on its stereochemical complexity. We will delve into its structural attributes, solubility, acidity, and chromatographic behavior, offering both established data and standardized protocols for their determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this compound in their work.

Introduction: Structure, Nomenclature, and the Significance of Stereoisomerism

This compound, also known by its IUPAC name 2,6-dimethyltetrahydro-2H-pyran-4-ol, is a heterocyclic alcohol. The "oxane" base of the name indicates a six-membered ring containing one oxygen atom, a structure more commonly referred to as a tetrahydropyran (THP) ring. The molecule is further functionalized with two methyl groups at positions 2 and 6, and a hydroxyl group at position 4.

The presence of three chiral centers at carbons C2, C4, and C6 means that this compound can exist as several stereoisomers. The relative orientations of the methyl and hydroxyl groups (cis or trans) profoundly influence the molecule's three-dimensional shape, and consequently, its physical and chemical properties. This stereochemical diversity is of paramount importance in drug development, where specific isomers of a chiral molecule often exhibit vastly different pharmacological activities and metabolic profiles. Therefore, a thorough characterization of the individual stereoisomers is crucial for any research involving this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical predictors of its behavior in various systems. For drug development professionals, these parameters are essential for evaluating a compound's "drug-likeness," often assessed using frameworks like Lipinski's Rule of Five.[1][2][3] This rule suggests that orally active drugs generally have a molecular weight under 500 Daltons, a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[1][2]

The following table summarizes the known and predicted physicochemical properties for the general structure of this compound. It is important to note that experimental values can vary between different stereoisomers.

| Property | Value (Predicted/Reported) | Significance in Drug Development |

| Molecular Formula | C7H14O2 | Provides the elemental composition. |

| Molecular Weight | 130.18 g/mol [4] | Well within the limits of Lipinski's Rule of Five for good oral bioavailability.[1][2] |

| Boiling Point | 219.6 ± 8.0 °C (Predicted)[4] | Indicates the volatility of the compound. |

| Density | 0.968 ± 0.06 g/cm³ (Predicted)[4] | Relates to the compound's mass per unit volume. |

| pKa | 14.7 ± 0.60 (Predicted)[4] | Indicates the acidity of the hydroxyl group; crucial for understanding ionization state at physiological pH. |

| LogP (Octanol/Water Partition Coefficient) | ~0.6-1.0 (Predicted) | Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[5] |

| Hydrogen Bond Donors | 1 (the -OH group) | Complies with Lipinski's Rule of Five.[1][2] |

| Hydrogen Bond Acceptors | 2 (the ring oxygen and the hydroxyl oxygen) | Complies with Lipinski's Rule of Five.[1][2] |

Solubility Profile

A compound's solubility in both aqueous and organic media is a critical factor influencing its formulation, administration, and bioavailability.

-

Aqueous Solubility : As a small alcohol, this compound is expected to have some solubility in water due to the hydrogen bonding capacity of its hydroxyl group. However, the hydrocarbon backbone limits its complete miscibility.

-

Organic Solubility : The compound is anticipated to be soluble in a range of common organic solvents such as ethanol, methanol, acetone, and dichloromethane. For non-polar substances, a suitable organic solvent may be required for initial dissolution before further testing.[6]

Standard Protocol for Determining Aqueous Solubility (OECD 105)

The OECD Test Guideline 105 provides standardized methods for determining the water solubility of chemical substances.[7][8][9] The Flask Method is suitable for compounds with solubilities above 10⁻² g/L.[7][8]

Methodology:

-

Preparation : Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Equilibration : Stir the mixture at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[7][9]

-

Phase Separation : Allow the mixture to settle, or use centrifugation to separate the undissolved solid/liquid from the aqueous solution.

-

Analysis : Carefully extract a sample of the clear aqueous supernatant.

-

Quantification : Determine the concentration of the dissolved compound using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Below is a workflow diagram for the Flask Method of solubility determination.

Caption: Workflow for Aqueous Solubility Determination (Flask Method).

Acidity and pKa Determination

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution.[10] For this compound, the pKa refers to the dissociation of the proton from the hydroxyl group. Understanding the pKa is vital as it dictates the ionization state of the molecule at a given pH, which in turn influences properties like solubility, membrane permeability, and receptor binding.

Standard Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of a substance.[11] It involves the gradual addition of a titrant (an acid or a base) to the sample solution while monitoring the pH.[11]

Methodology:

-

Sample Preparation : Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture). Purge the solution with nitrogen to remove dissolved CO2.[11]

-

Titration Setup : Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration : Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection : Record the pH of the solution after each addition of the titrant, ensuring the reading is stable.[11]

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[10]

The following diagram illustrates the logical flow of pKa determination.

Caption: Logical Flow for Potentiometric pKa Determination.

Chromatographic Profile and Stereoisomer Separation

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds.[12] For a molecule like this compound, GC is an excellent method for assessing purity and quantifying the compound in various matrices.[13][14][15]

Furthermore, the separation of its stereoisomers is critical. This is often achieved using chiral GC columns, where the stationary phase is designed to interact differently with each enantiomer or diastereomer, leading to different retention times.[16]

General Protocol for Gas Chromatography Analysis

Objective : To determine the purity of a this compound sample and, if using a chiral column, to resolve its stereoisomers.

Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).

Column :

-

For general purity: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-Wax).

-

For chiral separation: A chiral capillary column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB).[16]

Methodology :

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

-

Injection : Inject a small volume (typically 1 µL) of the sample into the heated GC injection port.

-

Separation : The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column.[15] Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

-

Detection : As each component elutes from the column, it is detected by the FID, which generates a signal proportional to the amount of the substance.

-

Analysis : The resulting chromatogram shows peaks corresponding to each separated component. The retention time is used for identification, and the peak area is used for quantification.[17]

Conclusion

The physicochemical properties of this compound, particularly when considering its stereoisomeric forms, are fundamental to its application in scientific research and development. This guide has outlined the key parameters—molecular structure, solubility, and acidity—and provided standardized, actionable protocols for their experimental determination. For professionals in drug discovery, a precise understanding of these properties is not merely academic; it is a prerequisite for designing molecules with desirable ADME profiles and for advancing compounds through the development pipeline. The methodologies and data presented herein serve as a robust foundation for further investigation and application of this versatile chemical entity.

References

- 1. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 4. 2,6-Dimethyltetrahydro-2H-pyran-4-ol | 33747-09-0 [amp.chemicalbook.com]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. pure.au.dk [pure.au.dk]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. byjus.com [byjus.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. purdue.edu [purdue.edu]

- 13. How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages? | NIST [nist.gov]

- 14. iltusa.com [iltusa.com]

- 15. chemlab.truman.edu [chemlab.truman.edu]

- 16. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to 2,6-Dimethyloxan-4-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The tetrahydropyran (oxane) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific substituted oxane, 2,6-dimethyloxan-4-ol, focusing on its stereoisomers, synthesis, spectroscopic characterization, and potential applications in drug discovery.

Navigating the Stereochemical Landscape of this compound

This compound possesses three chiral centers, leading to a variety of possible stereoisomers. The relative stereochemistry of the methyl groups at positions 2 and 6 (cis or trans) and the orientation of the hydroxyl group at position 4 (axial or equatorial) give rise to distinct diastereomers with unique physical, chemical, and biological properties.

The primary precursors for accessing the different stereoisomers of this compound are the corresponding ketones, cis- and trans-2,6-dimethyloxan-4-one.

| Compound | Structure | CAS Number |

| cis-2,6-dimethyloxan-4-one |  | 14505-80-7[1][2] |

| trans-2,6-dimethyloxan-4-one |  | 54513-59-6[3] |

Strategic Synthesis of this compound Stereoisomers

The synthesis of this compound hinges on the stereocontrolled reduction of the precursor ketones. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, allowing for the selective formation of either the axial or equatorial alcohol.

Synthesis of cis- and trans-2,6-Dimethyloxan-4-one

The synthesis of the ketone precursors can be achieved through various methods, with the Prins cyclization being a notable and efficient approach. This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol.

Figure 1: General workflow for the synthesis of 2,6-disubstituted oxan-4-ones via Prins Cyclization.

Stereoselective Reduction to this compound

The reduction of the carbonyl group in cis- and trans-2,6-dimethyloxan-4-one provides access to the corresponding alcohol stereoisomers. The stereochemical outcome is governed by the direction of hydride attack on the carbonyl carbon.

General Principle:

-

Sterically demanding reducing agents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®) will preferentially attack from the less hindered face, leading to the formation of the thermodynamically more stable equatorial alcohol.

-

Less sterically demanding reducing agents (e.g., Sodium borohydride, NaBH₄) can attack from either face, often resulting in a mixture of axial and equatorial alcohols, with the ratio influenced by solvent and temperature.

-

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that will typically yield a mixture of stereoisomers.[4][5]

Experimental Protocol: Reduction of a Ketone to an Alcohol (General Procedure)

This protocol provides a general guideline for the reduction of a ketone using sodium borohydride.[6] The specific conditions may need to be optimized for the reduction of cis- or trans-2,6-dimethyloxan-4-one.

-

Dissolution: Dissolve the ketone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Figure 2: Workflow for the reduction of the ketone to the corresponding alcohol.

Spectroscopic Characterization

The unambiguous identification and stereochemical assignment of the different isomers of this compound rely heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the oxane ring provide detailed information about the relative stereochemistry of the substituents.

Key Diagnostic Features in ¹H NMR:

-

Axial vs. Equatorial Protons: Protons in an axial orientation on a cyclohexane-like ring typically resonate at a higher field (lower ppm) than their equatorial counterparts.

-

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. Large diaxial couplings (³J ≈ 8-13 Hz) are characteristic of protons in a trans-diaxial relationship, while smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz) are observed for other arrangements. Analysis of the coupling patterns of the proton at C4 can help determine the orientation of the hydroxyl group.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the oxane ring are also sensitive to the stereochemical environment. The "gamma-gauche effect" is a particularly useful phenomenon where a carbon atom experiences a shielding effect (upfield shift) when it is in a gauche relationship with a substituent on a carbon three bonds away. This can aid in assigning the relative stereochemistry of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₄O₂), the expected molecular ion peak [M]⁺ would be at m/z 130. Common fragmentation pathways for cyclic alcohols include the loss of water ([M-H₂O]⁺), and cleavage of the ring. Analysis of the fragmentation pattern can provide further confirmation of the structure.

Applications in Drug Discovery and Development

The tetrahydropyran scaffold is a key structural motif in a wide range of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery.

Potential Therapeutic Areas for Tetrahydropyran Derivatives:

-

Anticancer: Several natural products containing the tetrahydropyran ring have shown potent cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory: Tetrahydropyran derivatives have been investigated for their potential to modulate inflammatory pathways.

-

Antimicrobial: The tetrahydropyran scaffold has been incorporated into novel antimicrobial agents.

-

Neurological Disorders: The ability of the tetrahydropyran ring to cross the blood-brain barrier has made it a target for the development of CNS-active drugs.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active tetrahydropyranols suggests its potential as a valuable building block for the synthesis of new chemical entities with therapeutic potential. Further screening and derivatization of the this compound core could lead to the discovery of novel drug candidates.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for the specific compound.

Conclusion

This compound represents a structurally interesting and synthetically accessible molecule with potential applications in drug discovery. The ability to stereoselectively synthesize its various isomers provides a platform for exploring structure-activity relationships and developing novel therapeutic agents. This guide has provided a foundational understanding of the synthesis, characterization, and potential utility of this important tetrahydropyran derivative, serving as a valuable resource for researchers in the field.

References

- 1. cis-2,6-dimethyloxan-4-one Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Synthonix, Inc > 14505-80-7 | cis-2,6-Dimethyloxan-4-one [synthonix.com]

- 3. TRANS-2,6-DIMETHYLOXAN-4-ONE | 54513-59-6 [m.chemicalbook.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]

- 6. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethyloxan-4-ol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomers of 2,6-dimethyloxan-4-ol, a substituted tetrahydropyranol of significant interest in medicinal chemistry and drug discovery. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous natural products and approved pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a bioisostere for other cyclic systems. Understanding the nuanced stereochemistry of substituted THPs like this compound is paramount, as the spatial arrangement of substituents can profoundly influence biological activity and target engagement. This document will delve into the stereochemical possibilities, conformational landscape, stereoselective synthesis, analytical characterization, and the potential biological relevance of these isomers, offering a robust resource for scientists engaged in the exploration of this chemical space.

Stereoisomerism and Conformational Analysis: Understanding the Three-Dimensional Landscape

The structure of this compound features three stereogenic centers at carbons C2, C4, and C6. This gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers can be grouped into four pairs of enantiomers. A primary descriptor for the relative stereochemistry of the methyl groups at C2 and C6 is the cis/trans nomenclature, which significantly influences the overall shape and conformational preferences of the molecule.

The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The interplay between the cis/trans relationship of the C2 and C6 methyl groups and the orientation of the C4 hydroxyl group dictates the conformational equilibrium and the overall stability of each stereoisomer.

Key Conformational Considerations:

-

Cis Isomers: In the cis-2,6-dimethyl configuration, both methyl groups are on the same face of the tetrahydropyran ring. In a chair conformation, this necessitates one methyl group being in an axial position while the other is equatorial. The ring can undergo inversion, leading to an equilibrium between two chair conformers where the axial and equatorial positions of the methyl groups are interchanged.

-

Trans Isomers: In the trans-2,6-dimethyl configuration, the methyl groups are on opposite faces of the ring. This allows for a chair conformation where both methyl groups can simultaneously occupy the more sterically favorable equatorial positions, generally leading to a more stable conformation compared to the cis isomers.

-

C4-Hydroxyl Group: The hydroxyl group at the C4 position can also be either axial or equatorial. Its orientation will influence the overall polarity, hydrogen bonding potential, and steric interactions within the molecule. The relative stability of the axial versus equatorial hydroxyl group is influenced by both steric factors and potential intramolecular hydrogen bonding interactions.

The energetic preference for substituents to occupy the equatorial position is a guiding principle in predicting the most stable conformation of each stereoisomer. This conformational preference is a critical determinant of how the molecule presents its functional groups for interaction with biological targets.

Diagram: Stereoisomers of this compound

Spectroscopic Characterization of 2,6-Dimethyloxan-4-ol: A Predictive Technical Guide

Introduction

2,6-Dimethyloxan-4-ol, a substituted tetrahydropyran, represents a core structural motif in various natural products and pharmacologically active compounds. Its stereochemistry and functional group orientation play a pivotal role in its biological activity, making unambiguous structural elucidation paramount. This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound, leveraging foundational principles and data from analogous structures to anticipate its spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to identify and characterize this and similar molecules with confidence.

The molecular structure of this compound, with the systematic numbering used in this guide, is presented below. The molecule can exist as multiple stereoisomers (cis/trans relationships between the substituents), which will influence the precise spectral data. This guide will address the general features and discuss potential stereochemical influences.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the number of unique protons and carbons, their connectivity, and the stereochemical arrangement of the substituents.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton[1][2].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C{¹H}, and DEPT (Distortionless Enhancement by Polarization Transfer) should be used. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons within the oxane ring. The chemical shifts are influenced by the electronegativity of the ring oxygen and the hydroxyl group.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| CH₃ (at C2 and C6) | 1.1 - 1.3 | Doublet (d) | These methyl groups are chemically equivalent if the molecule possesses a C₂ symmetry axis (e.g., in the cis-isomer). They will be split by the adjacent methine proton. |

| CH (at C2 and C6) | 3.5 - 4.0 | Multiplet (m) | These methine protons are adjacent to the ring oxygen, causing a significant downfield shift. Their multiplicity will be complex due to coupling with the methyl protons and the adjacent methylene protons. |

| CH₂ (at C3 and C5) | 1.4 - 2.2 | Multiplet (m) | These methylene protons are diastereotopic and will likely appear as complex multiplets due to both geminal and vicinal coupling. |

| CH (at C4) | 3.8 - 4.2 | Multiplet (m) | This methine proton is deshielded by the attached hydroxyl group. Its multiplicity will depend on the coupling with the adjacent methylene protons. |

| OH (at C4) | Variable (1.5 - 5.0) | Broad Singlet (br s) | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It may not show coupling to adjacent protons. |

Causality of Chemical Shifts: The protons on carbons adjacent to the oxygen atom (C2, C6, and C4) are expected to resonate at lower field (higher ppm values) due to the deshielding effect of the electronegative oxygen atom[3]. The stereochemistry will significantly impact the exact chemical shifts and coupling constants. For instance, axial and equatorial protons will have different chemical environments and thus different chemical shifts.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| CH₃ (at C2 and C6) | 20 - 25 | These methyl carbons are in the aliphatic region. |

| CH (at C2 and C6) | 70 - 75 | These carbons are significantly deshielded due to their attachment to the ring oxygen. |

| CH₂ (at C3 and C5) | 40 - 50 | These methylene carbons are in the aliphatic region, but deshielded compared to a simple alkane due to the proximity of the oxygen and hydroxyl groups. |

| CH (at C4) | 65 - 70 | This carbon is deshielded by the attached hydroxyl group. |

Symmetry Considerations: In a perfectly symmetric isomer (e.g., the cis isomer with a plane of symmetry), the number of unique carbon signals would be reduced. For example, C2 and C6 would be equivalent, as would C3 and C5. In an asymmetric isomer, all seven carbons would be expected to be non-equivalent, resulting in seven distinct signals in the ¹³C NMR spectrum[4].

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl and ether functional groups.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr), as a KBr pellet (if it is a solid), or as a solution in a suitable solvent (e.g., CCl₄).

-

Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.

Predicted IR Spectrum

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Notes |

| O-H (Alcohol) | 3600 - 3200 | Strong, Broad | The broadness of this peak is due to hydrogen bonding. A sharp peak around 3600 cm⁻¹ may be observed for non-hydrogen-bonded (free) O-H groups, especially in dilute solution[2][5]. |

| C-H (Alkane) | 3000 - 2850 | Strong, Sharp | These are the characteristic stretching vibrations of sp³ hybridized C-H bonds. |

| C-O (Ether) | 1150 - 1050 | Strong, Sharp | This absorption is due to the C-O-C stretching vibration of the oxane ring. Cyclic ethers typically show a strong C-O stretching band in this region[3][6]. |

| C-O (Alcohol) | 1050 - 1000 | Medium to Strong, Sharp | This peak corresponds to the C-O stretching vibration of the secondary alcohol. |

Interpretation Logic: The presence of a strong, broad absorption in the 3600-3200 cm⁻¹ region is a clear indicator of the hydroxyl group. The strong absorption in the 1150-1050 cm⁻¹ region is characteristic of the ether linkage within the cyclic structure[7]. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electron Impact (EI) ionization is a common method for this type of molecule and will likely lead to significant fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

-

Analysis: The sample is introduced into the mass spectrometer (e.g., via gas chromatography for a GC-MS analysis), ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The molecular formula of this compound is C₇H₁₄O₂, with a molecular weight of 130.19 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 130 is expected, corresponding to the molecular ion. The intensity of this peak may be weak in EI-MS due to the facile fragmentation of cyclic ethers and alcohols.

-

Key Fragmentation Pathways: The fragmentation of cyclic ethers is often initiated by cleavage alpha to the ether oxygen[8][9]. For this compound, key fragmentation pathways are predicted to include:

-

Loss of a methyl group (-CH₃): A peak at m/z = 115 (M - 15). This would result from the cleavage of one of the methyl groups at C2 or C6.

-

Loss of water (-H₂O): A peak at m/z = 112 (M - 18). This is a common fragmentation for alcohols.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ring oxygen. This can lead to various fragment ions. For example, cleavage of the C2-C3 bond could lead to a fragment containing the oxygen atom.

-

Ring-opening and subsequent fragmentation: The molecular ion can undergo ring opening followed by further fragmentation, leading to a complex pattern of lower mass ions.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a predictive overview of the key spectroscopic features of this compound. By understanding the expected NMR chemical shifts and coupling patterns, the characteristic IR absorption frequencies, and the likely mass spectrometric fragmentation pathways, researchers can confidently approach the structural elucidation of this and related substituted oxane systems. The interplay of these techniques, particularly when combined with 2D NMR experiments, will allow for a definitive assignment of the constitution and stereochemistry of this compound, a crucial step in its further investigation and application.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. utsouthwestern.edu [utsouthwestern.edu]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 7-Octen-2-ol, 2,6-dimethyl- [webbook.nist.gov]

- 5. youtube.com [youtube.com]

- 6. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone – Oriental Journal of Chemistry [orientjchem.org]

- 9. lookchem.com [lookchem.com]

Foreword: The Imperative of Unambiguous Structural Data

An In-Depth Technical Guide to the Crystal Structure of 2,6-Dimethyloxan-4-ol

A Senior Application Scientist's Guide to Stereochemical Elucidation and Supramolecular Analysis

In the realms of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not an academic curiosity; it is the fundamental determinant of function, efficacy, and safety. The tetrahydropyran (oxan) ring, a privileged scaffold in numerous natural products and pharmaceuticals, presents a significant stereochemical challenge. This compound, with its three stereocenters, can exist as multiple diastereomers, each possessing unique physical and biological properties. While spectroscopic methods like NMR provide crucial insights into connectivity and relative stereochemistry, only Single-Crystal X-ray Diffraction (SC-XRD) offers incontrovertible proof of the absolute and relative configuration of all stereocenters, along with an unparalleled view of the intermolecular interactions that govern the solid state.

As a definitive public crystal structure for the parent this compound is not available, this guide serves a more vital purpose: to provide researchers and drug development professionals with a comprehensive, field-proven workflow for its determination. We will proceed with a hypothetical, yet scientifically rigorous, analysis of the thermodynamically favored cis-(2R,4S,6S)-2,6-dimethyloxan-4-ol isomer, from targeted synthesis to the final interpretation of crystallographic data. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, mirroring the process in a high-level research environment.

Part 1: Targeted Synthesis and Purification of the cis-Isomer

The cornerstone of any crystallographic study is a pure, single stereoisomer. The synthesis of 2,6-disubstituted tetrahydropyrans often yields mixtures of diastereomers. Therefore, a strategy that favors the thermodynamically most stable isomer is paramount. The cis-isomer, which can adopt a chair conformation with both large methyl groups in equatorial positions, is the expected thermodynamic product.

A highly efficient one-pot process involving a tandem catalytic asymmetric hydrogenation and oxa-Michael cyclization is an excellent strategy for this purpose[1].

Experimental Protocol: Synthesis of cis-2,6-Dimethyloxan-4-ol

-

Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add the appropriate unsaturated hydroxy ketone precursor.

-

Hydrogenation: Dissolve the substrate in degassed methanol. Add a chiral catalyst, such as a Rhodium-bisphosphine complex, to facilitate asymmetric hydrogenation.

-

Cyclization: Pressurize the vessel with hydrogen gas (H₂) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Upon completion, the reaction is carefully quenched, and the resulting alcohol spontaneously undergoes an intramolecular oxa-Michael addition. The acidic workup ensures the cyclization to the tetrahydropyran ring proceeds to completion, equilibrating to the most stable cis-diastereomer[2].

-

Purification: The crude product is concentrated in vacuo and purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Fractions containing the pure product are combined and the solvent is removed to yield the target cis-2,6-Dimethyloxan-4-ol as a colorless oil or low-melting solid. Purity and identity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. It is a meticulous process that requires patience and a systematic approach. For a polar, hydrogen-bonding molecule like an alcohol, several techniques are viable[3][4].

Experimental Protocol: Crystallization of cis-2,6-Dimethyloxan-4-ol

-

Solvent Screening: The ideal solvent is one in which the compound is moderately soluble—fully soluble when hot but only sparingly soluble when cold[5]. A screening of solvents (Table 1) is the first step.

-

Primary Technique: Slow Evaporation [6]

-

Dissolve a small amount (5-10 mg) of the purified compound in a minimum of a suitable solvent (e.g., dichloromethane) in a clean, small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

-

-

Alternative Technique: Vapor Diffusion [7]

-

Dissolve the compound in a small volume of a "good" solvent (e.g., acetone) in an inner vial.

-

Place this inner vial inside a larger, sealed jar containing a small amount of a volatile "poor" solvent (an anti-solvent, e.g., hexane).

-

The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

-

| Solvent System | Role | Rationale |

| Dichloromethane / Hexane | Solvent / Anti-solvent | Good for both slow evaporation (of DCM) and vapor/liquid diffusion. |

| Ethyl Acetate / Heptane | Solvent / Anti-solvent | A less volatile combination, potentially leading to slower, more controlled growth. |

| Acetone / Water | Solvent / Anti-solvent | Exploits the miscibility and high polarity difference for precipitation. |

| Isopropanol | Single Solvent (Slow Cooling) | Effective if solubility shows a strong temperature dependence. |

| Table 1. Representative solvent systems for the crystallization of a polar organic molecule like this compound. |

Part 3: The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal (ideally 0.1-0.3 mm in size, transparent, with well-defined faces) is obtained, the process of structure determination begins[8][9]. This is a highly automated but conceptually complex workflow that translates a diffraction pattern into a 3D atomic model.

Figure 1. Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Step-by-Step Methodology

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage and improve data quality[8].

-

Data Collection: The mounted crystal is placed on a diffractometer. A fine, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector[10].

-

Structure Solution: The collected data (a set of reflection intensities and positions) is processed. Specialized software (e.g., SHELXT) uses direct methods to solve the "phase problem" and generate an initial electron density map[11].

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares algorithm (e.g., in SHELXL). This iterative process adjusts atomic positions, bond lengths, and angles to improve the agreement between the calculated and observed diffraction patterns, monitored by the R-factor (a measure of agreement)[12].

Part 4: Analysis of Crystallographic Data

The final output is a Crystallographic Information File (CIF), which contains all the information about the structure. Below is a table of realistic, hypothetical data for cis-(2R,4S,6S)-2,6-dimethyloxan-4-ol.

| Parameter | Hypothetical Value |

| Chemical formula | C₇H₁₄O₂ |

| Formula weight | 130.18 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c [Å] | 8.51, 6.23, 13.45 |

| α, β, γ [°] | 90, 105.5, 90 |

| Volume [ų] | 688.5 |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) | 1.256 g/cm³ |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Final R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.121 |

| Goodness-of-fit (S) | 1.05 |

| Table 2. Hypothetical crystal data and structure refinement parameters for cis-2,6-Dimethyloxan-4-ol. |

Molecular Conformation

The crystallographic data would be expected to confirm the cis relative stereochemistry. Conformational analysis of tetrahydropyrans is analogous to that of cyclohexanes[13]. To minimize steric hindrance (1,3-diaxial interactions), the molecule will adopt a stable chair conformation. In the cis-(2R,4S,6S) isomer, this results in:

-

The C2-methyl group in an equatorial position.

-

The C6-methyl group in an equatorial position.

-

The C4-hydroxyl group in an axial position.

This conformation places the two bulkiest substituents in the sterically favored equatorial orientation, providing the definitive structure for this isomer[14].

Supramolecular Analysis: The Hydrogen-Bonding Network

The presence of a hydroxyl group dictates the crystal packing through hydrogen bonding[15]. In the solid state, the axial hydroxyl group is an excellent hydrogen bond donor. The most likely acceptor is the ring oxygen atom of an adjacent molecule, which is sterically accessible. This donor-acceptor relationship would propagate through the crystal lattice, forming infinite chains.

Figure 2. Hydrogen bonding motif forming a chain structure.

This specific interaction, where the hydroxyl group of one molecule donates to the ring oxygen of the next, creates a supramolecular polymer or chain. The analysis of such non-covalent interactions is critical in drug development, as it influences crystal packing, stability, and solubility—key parameters for a drug candidate[16][17].

Conclusion: From Hypothesis to Certainty

This guide has outlined the comprehensive, multi-step process required to move from a synthetic target to a fully refined crystal structure for a stereochemically complex molecule like this compound. Each stage—from stereoselective synthesis and meticulous crystallization to the automated yet complex workflow of X-ray diffraction—is a critical component in achieving an unambiguous structural assignment. The resulting data provides not only the definitive conformation and configuration of the molecule but also a detailed map of the intermolecular forces that define its solid-state behavior. For researchers in medicinal chemistry and materials science, this level of structural certainty is the bedrock upon which rational design and optimization are built.

References

- 1. Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. depts.washington.edu [depts.washington.edu]

- 7. unifr.ch [unifr.ch]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 15. Hydrogen Bonding in Liquid Alcohols [research.chalmers.se]

- 16. Deciphering the hydrogen-bonding scheme in the crystal structure of triphenylmethanol: a tribute to George Ferguson and co-workers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study [mdpi.com]

"thermodynamic stability of 2,6-Dimethyloxan-4-ol"

An In-depth Technical Guide to the Thermodynamic Stability of 2,6-Dimethyloxan-4-ol

Abstract

The thermodynamic stability of substituted heterocyclic systems is a cornerstone of rational drug design and chemical synthesis. The this compound scaffold, a substituted tetrahydropyran, presents a fascinating case study in the interplay of steric, electronic, and intramolecular forces that dictate conformational preference. This guide provides a comprehensive analysis of the factors governing the stability of its various stereoisomers. We will dissect the foundational principles of conformational analysis, including steric hindrance via 1,3-diaxial interactions and the potentially stabilizing role of intramolecular hydrogen bonding. Furthermore, this document outlines detailed, field-proven experimental and computational protocols for determining the relative energies of conformers, offering researchers a robust framework for predicting and validating molecular behavior.

Part 1: The Theoretical Framework of Stability

The thermodynamic stability of any substituted oxane is not determined by a single factor, but by the net balance of several competing energetic contributions. For this compound, the analysis begins with understanding its core structure and the possible spatial arrangements of its substituents.

The Oxane Chair Conformation and Stereoisomerism

Like its carbocyclic analog, cyclohexane, the oxane (tetrahydropyran) ring predominantly adopts a chair conformation to minimize angle and torsional strain. This conformation has two distinct substituent positions: axial (perpendicular to the ring's general plane) and equatorial (in the plane of the ring). A dynamic equilibrium, known as a ring flip, exists between two chair conformers, which rapidly interconverts axial and equatorial positions.[1]

For this compound, the relative orientation of the two methyl groups defines two primary diastereomers: cis (where both methyl groups are on the same face of the ring) and trans (where they are on opposite faces). Within each, the hydroxyl group at C-4 can also have two orientations, leading to a total of four key diastereomers to consider for stability analysis. The stability of each stereoisomer is dictated by the conformational equilibrium of its respective chair forms.

Caption: Conformational equilibrium of a substituted oxane ring.

Key Governing Forces

1.2.1 Steric Hindrance: 1,3-Diaxial Interactions The most significant destabilizing factor in chair conformations is the 1,3-diaxial interaction. This is a form of steric strain that occurs when an axial substituent clashes with the other two axial substituents on the same side of the ring.[2][3] Because equatorial positions point away from the ring, they are significantly less sterically hindered. Consequently, bulky substituents will overwhelmingly prefer the equatorial position to minimize this repulsive force.[1][4]

In this compound, both the methyl groups and the hydroxyl group are subject to these interactions. The most stable conformer for any given stereoisomer will be the one that minimizes the number and severity of 1,3-diaxial interactions. For example, a conformation with all three substituents in the equatorial position would be expected to be highly favored from a purely steric standpoint.

1.2.2 The Anomeric Effect The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring heteroatom) of a pyranose ring to occupy the axial position, despite potential steric hindrance.[5] This is a stereoelectronic effect, often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.[6] For this compound, the substituents are not at the anomeric position, so the classical anomeric effect is not a primary driver of stability. However, understanding stereoelectronic effects is crucial in heterocyclic chemistry.[7]

1.2.3 Intramolecular Hydrogen Bonding (IHB) A unique and critical factor for this compound is the potential for the C4-hydroxyl group to form an intramolecular hydrogen bond with the ring's oxygen atom (O1). This can only occur when the hydroxyl group is in the axial position, which places it in a favorable 1,4-diaxial relationship with the ring oxygen. This interaction can provide significant stabilization, potentially counteracting the steric penalty of placing the -OH group in an axial position.[8][9] The formation of such a bond can have a profound impact on molecular properties and conformational preference.[10][11] The strength of this bond depends on the O-H···O distance and angle, which are dictated by the ring's geometry.

Part 2: Experimental Protocol for Stability Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying conformational equilibria in solution.[12] Variable-temperature (VT) NMR experiments allow for the direct measurement of thermodynamic parameters (ΔG°, ΔH°, and ΔS°).

Detailed Protocol: VT-NMR Spectroscopy

Objective: To determine the Gibbs free energy difference (ΔG°) between the two chair conformers of a specific this compound stereoisomer.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed sample (5-10 mg) of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈, or CD₂Cl₂) in a high-quality NMR tube. The choice of solvent is critical; non-polar solvents are preferred to minimize intermolecular hydrogen bonding that would compete with the potential IHB.

-

Ensure the solvent is chosen for its low freezing point to allow for a wide temperature range.

-

-

Initial ¹H NMR Spectrum (Room Temperature):

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Analysis: Identify the proton at C4 (the one attached to the same carbon as the -OH group). The multiplicity and, more importantly, the coupling constants (³J_H,H) of this proton are diagnostic of its orientation. A large coupling constant (typically 8-12 Hz) to its neighboring axial protons indicates an axial orientation for the C4-proton (and thus an equatorial hydroxyl group). A small coupling constant (1-4 Hz) suggests an equatorial C4-proton (and an axial hydroxyl group).

-

-

Variable-Temperature (VT) NMR Acquisition:

-

Cool the sample in the NMR spectrometer to a low temperature (e.g., -80 °C or 193 K), where the ring flip is slow on the NMR timescale.

-

Observation: At this temperature, signals for both individual conformers should be resolved. You will see two distinct sets of peaks corresponding to the axial-OH and equatorial-OH conformers.

-

Acquire spectra at several temperatures, gradually increasing from the lowest point back to room temperature.

-

-

Data Analysis and Calculation:

-

Integration: At each temperature where both conformers are visible, carefully integrate the corresponding, well-resolved signals for each species. The ratio of the integrals gives the equilibrium constant, K_eq = [Equatorial-OH] / [Axial-OH].

-

Gibbs Free Energy (ΔG°): Calculate the free energy difference at each temperature using the equation: ΔG° = -RT ln(K_eq) (where R is the gas constant, 8.314 J/mol·K, and T is the temperature in Kelvin).

-

Van't Hoff Analysis (Optional): To separate the enthalpic (ΔH°) and entropic (ΔS°) contributions, plot ln(K_eq) versus 1/T. The slope of the resulting line is -ΔH°/R, and the y-intercept is ΔS°/R. This provides deeper insight into the driving forces of the equilibrium.

-

Caption: Workflow for experimental determination of stability.

Part 3: Computational Protocol for Stability Prediction

Computational chemistry provides a powerful, predictive tool for assessing the thermodynamic stability of conformers before a molecule is ever synthesized.[13] Density Functional Theory (DFT) is a robust method for obtaining accurate energetic and geometric data.[14][15]

Detailed Protocol: DFT Calculations

Objective: To calculate the relative Gibbs free energies of all plausible chair conformers of a this compound stereoisomer and identify the global minimum energy structure.

Methodology:

-

Structure Generation:

-

Using molecular modeling software (e.g., Avogadro, GaussView), build 3D models of all possible chair conformations for the chosen stereoisomer. For a cis-isomer, this would include:

-

Conformer 1: diequatorial-Me, equatorial-OH

-

Conformer 2: diaxial-Me, axial-OH

-

And the corresponding ring-flipped structures.

-

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each generated structure.

-

Recommended Level of Theory: A common and reliable choice is the B3LYP functional with the 6-31G* basis set.[14] This provides a good balance of accuracy and computational cost for molecules of this type.

-

The optimization algorithm will iteratively adjust the molecular geometry to find a stationary point on the potential energy surface.

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized geometry at the same level of theory.

-

Purpose 1 (Verification): This step is crucial to verify that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. A structure with one imaginary frequency is a transition state.

-

Purpose 2 (Thermodynamics): The calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate the total Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).

-

-

Data Analysis:

-

Relative Energies: For each conformer, extract the calculated Gibbs free energy (G).

-

Identify the conformer with the lowest G value; this is the predicted global minimum (the most stable conformer).

-

Calculate the relative free energy (ΔG) of all other conformers with respect to this global minimum: ΔG = G_conformer - G_global_minimum .

-

Analysis of IHB: For conformers with an axial-OH, inspect the optimized geometry. Measure the distance between the hydroxyl proton and the ring oxygen (H···O1) and the C-O-H···O1 angle. A short distance (~2-2.5 Å) and a near-linear angle are strong indicators of a stabilizing intramolecular hydrogen bond.

-

Caption: Workflow for computational prediction of stability.

Part 4: Integrated Analysis and Data Summary

By combining theoretical principles, experimental data, and computational results, a complete picture of the molecule's thermodynamic landscape can be formed. The experimental ΔG° should correlate well with the computationally predicted ΔG.

Let's consider the cis-2,6-dimethyloxan-4-ol isomer as an example. It exists in an equilibrium between two chair forms.

-

Conformer A: diequatorial-Me groups, equatorial-OH group.

-

Conformer B (flipped): diaxial-Me groups, axial-OH group.

The table below summarizes the expected stabilizing and destabilizing interactions for these two conformers.

| Conformer | Methyl Groups (C2, C6) | Hydroxyl Group (C4) | Key Destabilizing Interactions | Potential Stabilizing Interactions | Predicted Relative Stability |

| A | Equatorial | Equatorial | None | None | High (More Stable) |

| B | Axial | Axial | Two Me/H 1,3-diaxial interactions; One OH/H 1,3-diaxial interaction | Intramolecular H-bond (OH···O1) | Low (Less Stable) |

Analysis: For the cis isomer, Conformer A, with all substituents in the equatorial position, is expected to be overwhelmingly more stable. The steric strain from three axial groups in Conformer B would be substantial. While an intramolecular hydrogen bond in Conformer B would provide some stabilization, it is highly unlikely to overcome the severe steric penalty of two axial methyl groups and an axial hydroxyl group. Therefore, the equilibrium for cis-2,6-dimethyloxan-4-ol will lie heavily towards the all-equatorial conformer. A similar analysis can be performed for the trans isomers to determine their most stable conformations.

Conclusion

The thermodynamic stability of this compound is governed by a delicate balance of competing forces. While the minimization of 1,3-diaxial steric strain by placing substituents in equatorial positions is the dominant factor, the potential for intramolecular hydrogen bonding presents a crucial, stabilizing counterforce for conformers with an axial C4-hydroxyl group. A rigorous evaluation of stability requires a multi-pronged approach. The principles outlined in this guide provide a theoretical foundation, while the detailed NMR and DFT protocols offer robust, self-validating workflows for experimental and computational chemists. This integrated strategy enables researchers and drug development professionals to accurately predict and understand the conformational behavior that ultimately dictates the biological and chemical properties of this important heterocyclic scaffold.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 5. Anomeric effect - Wikipedia [en.wikipedia.org]

- 6. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academicworks.cuny.edu [academicworks.cuny.edu]

- 14. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,6-Dimethyloxan-4-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-Dimethyloxan-4-ol in various organic solvents. In the absence of extensive published data for this specific compound, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It outlines the theoretical principles governing solubility, provides detailed, field-proven experimental protocols for quantitative solubility determination, and introduces predictive models to guide solvent selection. The methodologies presented are designed to be self-validating, ensuring scientific integrity and reproducibility. This guide is structured to empower researchers to generate reliable solubility data, a critical parameter in process chemistry, formulation development, and preclinical studies.